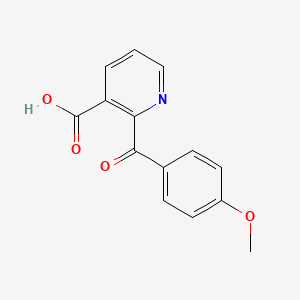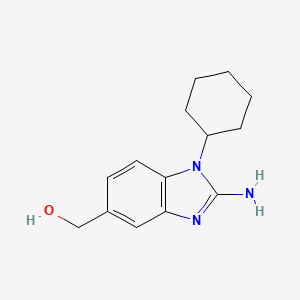
2-Hexadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Hexadecene can be synthesized through various methods. One common approach involves the alkylation of 1-pentadecene with a methylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl-pentadec-1-ene may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as 1-pentadecene and the methylating agent, are fed into the reactor, where they undergo the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain high-purity methyl-pentadec-1-ene.
化学反応の分析
Types of Reactions
2-Hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in methyl-pentadec-1-ene can yield the corresponding alkane.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is used for hydrogenation.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: The corresponding alkane.
Substitution: Various halogenated derivatives.
科学的研究の応用
2-Hexadecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on methyl-pentadec-1-ene derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of methyl-pentadec-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final products. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The methyl group can also participate in substitution reactions, where it is replaced by other functional groups.
類似化合物との比較
2-Hexadecene can be compared with other long-chain alkenes, such as:
1-Pentadecene: Similar in structure but lacks the methyl group.
2-Methylhexadec-1-ene: Has an additional carbon in the chain.
2-Methylundec-1-ene: Shorter chain length.
特性
CAS番号 |
26741-29-7 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3 |
InChIキー |
YITMLDIGEJSENC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)
![2-(6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8471443.png)


![methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8471460.png)
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8471461.png)



![(6-ethyl-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B8471495.png)
